molecular formula C10H12BrNO4 B10879503 2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide

2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide

Cat. No.: B10879503
M. Wt: 290.11 g/mol
InChI Key: MQNCMJOIJUHTNH-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the bromination of 4-(hydroxymethyl)-6-methoxyphenol to introduce the bromine atom. This is followed by the reaction with chloroacetic acid to form the phenoxyacetic acid derivative. Finally, the acetamide group is introduced through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-[2-Carboxy-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide.

    Reduction: 2-[2-Hydroxy-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(hydroxymethyl)phenol: Shares the bromine and hydroxymethyl groups but lacks the methoxy and acetamide functionalities.

    2-Bromo-4-methoxyphenylacetic acid: Contains the bromine and methoxy groups but lacks the hydroxymethyl and acetamide functionalities.

Uniqueness

2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C10H12BrNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14)

InChI Key

MQNCMJOIJUHTNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N

Origin of Product

United States

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